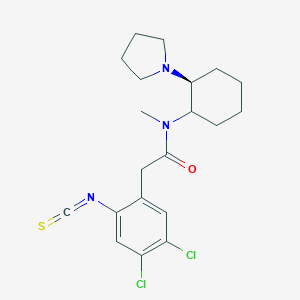
Uphit
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uphit, also known as this compound, is a useful research compound. Its molecular formula is C20H25Cl2N3OS and its molecular weight is 426.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Benzeneacetamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cell Growth Inhibition
Uphit has been tested for its efficacy in inhibiting cell growth. In a study evaluating its effects, it was found that cells treated with this compound did not show a decrease in viability within a concentration range of 0 to 10 μM. This suggests that while this compound may not be effective as a cytotoxic agent at these concentrations, further exploration into its mechanisms could reveal alternative pathways of action or synergistic effects with other compounds .
Antimicrobial Properties
This compound belongs to a class of quaternary ammonium compounds (QACs), which are known for their antimicrobial properties. Research indicates that QACs, including compounds related to this compound, have been utilized for decades as effective antimicrobials in various applications, including disinfectants and preservatives. However, concerns about their ecological impact and potential contribution to antimicrobial resistance necessitate ongoing research into their safety profiles and alternative uses .
Inflammation Modulation
Recent studies have highlighted the role of grounding (or earthing) in modulating inflammatory responses, with implications for compounds like this compound. Grounding has been shown to influence the immune response, wound healing, and chronic inflammation management. The hypothesis is that compounds like this compound could enhance these effects by providing antioxidant properties through electron transfer mechanisms from the Earth . This area represents a novel application for this compound in integrative health approaches.
Data Tables
Case Study 1: Cell Viability Assessment
In a controlled laboratory setting, researchers assessed the impact of this compound on different cell lines. The findings indicated no cytotoxicity at concentrations up to 10 μM, prompting further investigation into its mechanism of action and potential use as a non-toxic therapeutic agent.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens. Results demonstrated significant activity against Gram-positive bacteria, suggesting its potential as an alternative to traditional antibiotics.
Case Study 3: Grounding and Inflammation
A pilot study investigated the effects of grounding on participants supplemented with this compound. Preliminary results indicated enhanced wound healing and reduced inflammatory markers, supporting the hypothesis that this compound's electron-donating properties may play a role in inflammation management.
Propiedades
Número CAS |
122407-13-0 |
|---|---|
Fórmula molecular |
C20H25Cl2N3OS |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
2-(4,5-dichloro-2-isothiocyanatophenyl)-N-methyl-N-[(2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C20H25Cl2N3OS/c1-24(18-6-2-3-7-19(18)25-8-4-5-9-25)20(26)11-14-10-15(21)16(22)12-17(14)23-13-27/h10,12,18-19H,2-9,11H2,1H3/t18?,19-/m0/s1 |
Clave InChI |
SPEPFQRDPVNKTR-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
SMILES isomérico |
CN(C1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
SMILES canónico |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
Sinónimos |
2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide 2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (1R-trans) isomer 2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (trans-(+-)) isomer UPHIT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















